1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. This compound features a phenolic structure with two hydroxyl groups at the 2 and 4 positions and an allyl substituent at the 3 position. The presence of these functional groups contributes to its reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and biological research .
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and electrophilic reagents like bromine or chlorine for substitution.
The compound exhibits significant biological activity, particularly as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. By inhibiting this enzyme, 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone may reduce melanin synthesis, making it relevant for applications in skin whitening products and treatments for hyperpigmentation .
Additionally, its hydroxyl groups suggest potential antioxidant properties, which could be explored in further studies regarding its effects on oxidative stress and related diseases.
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several applications:
Studies have shown that 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone interacts with various biomolecules. Its primary target is tyrosinase, where it inhibits the enzyme's activity through competitive or non-competitive mechanisms. This interaction has implications for understanding its biochemical pathways and potential therapeutic uses in dermatology .
Additionally, research into dosage effects in animal models indicates that while low doses may exhibit beneficial effects, higher doses could lead to toxicity or adverse reactions.
Several compounds share structural similarities with 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone:
Compound Name | Structural Features | Uniqueness |
---|---|---|
2,4-Dihydroxyacetophenone | Lacks allyl group | Simpler structure without allylic reactivity |
1-(2,4-Dihydroxy-3-propylphenyl)ethanone | Propyl group instead of allyl | Different substituent affects reactivity |
2',4',6'-Trihydroxyacetophenone | Contains additional hydroxyl groups | More hydrophilic due to extra hydroxyls |
1-(3-Allyl-2,6-dihydroxyphenyl)ethanone | Hydroxyl at position 6 instead of position 4 | Variation in hydroxyl placement affects activity |
1-(3-Allyl-2-hydroxyphenyl)ethanone | Lacks one hydroxyl group | Reduced polarity and potential reactivity |
1-(3-Allyl-2,4-dihydroxyphenyl)propan-1-one | Propanoyl instead of ethanoyl | Changes in carbon chain length influence properties |
The uniqueness of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone lies primarily in its allylic group at the 3 position and the specific arrangement of hydroxyl groups that contribute to its reactivity and biological activity compared to these similar compounds .